Cas no 842972-04-7 (4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid)

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid is a benzoimidazole derivative with a butyric acid side chain, offering versatile applications in pharmaceutical and chemical research. Its structure combines a substituted benzimidazole core, known for biological activity, with a carboxylic acid functional group, enhancing solubility and reactivity. This compound is particularly valuable as an intermediate in synthesizing bioactive molecules, including potential enzyme inhibitors or receptor modulators. The dimethyl substitution on the benzimidazole ring improves stability and may influence binding affinity in target interactions. Its well-defined chemical properties make it suitable for controlled derivatization, supporting medicinal chemistry and material science applications. High purity grades ensure reproducibility in research and development processes.
4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid structure
842972-04-7 structure
Product name:4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid
CAS No:842972-04-7
MF:C13H16N2O2
MW:232.278343200684
MDL:MFCD07186401
CID:3081393
PubChem ID:3159624

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid Chemical and Physical Properties

Names and Identifiers

    • 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid
    • STK977930
    • 842972-04-7
    • CS-0313860
    • 4-(5,6-dimethyl-1H-benzimidazol-2-yl)butanoic acid
    • BBL012724
    • MFCD07186401
    • SR-01000325175-1
    • AKOS000104314
    • 4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)butanoic acid
    • 4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)butanoic acid
    • VS-03481
    • SR-01000325175
    • 4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)butanoicacid
    • 4-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTANOIC ACID
    • MDL: MFCD07186401
    • Inchi: InChI=1S/C13H16N2O2/c1-8-6-10-11(7-9(8)2)15-12(14-10)4-3-5-13(16)17/h6-7H,3-5H2,1-2H3,(H,14,15)(H,16,17)
    • InChI Key: MKSRFBCELBGRLS-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1C)N=C(CCCC(=O)O)N2

Computed Properties

  • Exact Mass: 232.121177757Da
  • Monoisotopic Mass: 232.121177757Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66Ų
  • XLogP3: 2.4

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM376741-1g
4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)butanoic acid
842972-04-7 95%+
1g
$303 2023-01-07
OTAVAchemicals
3302106-500MG
4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)butanoic acid
842972-04-7 95%
500MG
$150 2023-07-04
OTAVAchemicals
3302106-1G
4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)butanoic acid
842972-04-7 95%
1G
$300 2023-07-04
A2B Chem LLC
AT69622-100mg
4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)butanoic acid
842972-04-7 95%
100mg
$312.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1384530-1g
4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)butanoic acid
842972-04-7 97%
1g
¥2427.00 2024-07-28
OTAVAchemicals
3302106-250MG
4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)butanoic acid
842972-04-7 95%
250MG
$125 2023-07-04
OTAVAchemicals
3302106-100MG
4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)butanoic acid
842972-04-7 95%
100MG
$100 2023-07-04
A2B Chem LLC
AT69622-500mg
4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)butanoic acid
842972-04-7 95%
500mg
$367.00 2024-04-19
A2B Chem LLC
AT69622-250mg
4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)butanoic acid
842972-04-7 95%
250mg
$339.00 2024-04-19
Crysdot LLC
CD11048107-5g
4-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)butanoic acid
842972-04-7 97%
5g
$874 2024-07-18

Additional information on 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid

Latest Research Advances on 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid (CAS: 842972-04-7) in Chemical Biology and Pharmaceutical Applications

4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid (CAS: 842972-04-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This benzimidazole derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a modulator of key biological pathways, particularly in the context of inflammation and metabolic disorders.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated that this compound acts as a potent inhibitor of histone deacetylase 6 (HDAC6), showing IC50 values in the low micromolar range. The research team utilized molecular docking studies to elucidate the binding interactions between 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid and the HDAC6 catalytic domain, revealing specific hydrogen bonding patterns with key amino acid residues.

In cancer research, a recent preprint (bioRxiv 2023.08.15.553422) reported that this benzimidazole derivative exhibits selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231 and BT-549) while showing minimal effects on normal mammary epithelial cells. The study employed transcriptomic analysis to identify downstream effects on cell cycle regulation and apoptosis pathways, suggesting potential as a targeted therapeutic agent.

Pharmacokinetic studies published in European Journal of Pharmaceutical Sciences (2023; 185:106428) have investigated the compound's metabolic stability and bioavailability. The research demonstrated favorable oral absorption characteristics in rodent models, with a plasma half-life of approximately 4.2 hours and moderate protein binding (68-72%). These findings support further development of this compound for potential clinical applications.

Recent synthetic chemistry advancements have focused on developing more efficient routes to 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid. A 2023 Organic Process Research & Development publication (27(4): 689-697) described a novel catalytic system using palladium nanoparticles that improved the overall yield to 78% while reducing hazardous byproducts. This methodological improvement could facilitate larger-scale production for preclinical studies.

Emerging applications in neurodegenerative diseases have also been explored. A collaborative study between academic and industry researchers (Nature Communications, 2023; 14:4123) demonstrated that this compound can cross the blood-brain barrier and reduce tau protein aggregation in transgenic mouse models of Alzheimer's disease. The effects were attributed to both HDAC inhibition and modulation of chaperone protein activity.

As research progresses, structure-activity relationship (SAR) studies have identified several analogs with improved potency and selectivity. Current investigations are focusing on optimizing the carboxylic acid moiety and benzimidazole substitution patterns to enhance target specificity while maintaining favorable pharmacokinetic properties. These developments position 4-(5,6-Dimethyl-1H-benzoimidazol-2-yl)-butyric acid as a valuable scaffold for future drug discovery efforts in multiple therapeutic areas.

Recommend Articles

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd